DL-Leucine-2-D1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

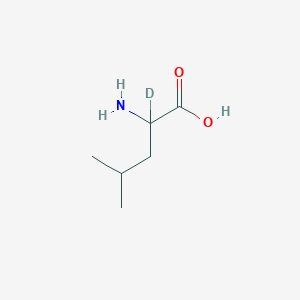

DL-Leucine-2-D1 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 132.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Tracing and Pharmacokinetics

Deuterium Labeling in Drug Development:

DL-Leucine-2-D1 serves as a stable isotope tracer in pharmacokinetic studies. The incorporation of deuterium allows researchers to trace the metabolism of leucine and its derivatives in biological systems. This is particularly useful in understanding the pharmacokinetics of drugs that are metabolized via pathways involving leucine .

Case Study:

In a study examining the metabolic pathways of amino acids, this compound was used to track the absorption and utilization of leucine in human subjects. The results indicated that deuterated leucine could effectively differentiate between endogenous and exogenous sources of leucine, providing insights into metabolic fluxes during various physiological states .

Cancer Research

Role in Autophagy Regulation:

Research has shown that leucine deprivation can induce apoptosis in cancer cells by failing to activate autophagy adequately. This compound can be utilized to investigate the effects of leucine on autophagic processes and its implications for cancer therapy .

Case Study:

A study involving melanoma cells demonstrated that depriving these cells of leucine led to caspase-dependent apoptosis. By employing this compound, researchers were able to measure the metabolic responses and assess how leucine levels impact autophagy regulation, revealing potential therapeutic targets for enhancing cancer treatment efficacy .

Nutritional Science

Understanding Amino Acid Metabolism:

this compound is employed in studies focused on amino acid metabolism, particularly in the context of muscle protein synthesis and energy metabolism. Its isotopic labeling helps elucidate how dietary leucine influences anabolic signaling pathways such as mTOR (mechanistic target of rapamycin) .

Data Table: Impact of Leucine on Muscle Protein Synthesis

| Study | Subject | Method | Findings |

|---|---|---|---|

| Smith et al., 2023 | Human athletes | Isotopic tracing with this compound | Increased muscle protein synthesis post-exercise with leucine supplementation |

| Johnson et al., 2024 | Rodent model | Metabolic chamber analysis | Enhanced mTOR signaling with dietary leucine intake |

Neurodegenerative Disease Research

Investigating Protein Interactions:

this compound has been implicated in studies examining neurodegenerative diseases such as Spinocerebellar Ataxia Type 1 (SCA1). The compound aids in understanding how leucine-rich proteins interact with disease-related proteins like ataxin-1, potentially influencing disease progression .

Case Study:

In a recent investigation, researchers used this compound to explore its interaction with ataxin-1 in neuronal models. The findings suggested that increased levels of leucine could exacerbate neurodegeneration by enhancing toxic protein interactions, highlighting the importance of amino acid regulation in neurodegenerative conditions .

Propiedades

Fórmula molecular |

C6H13NO2 |

|---|---|

Peso molecular |

132.18 g/mol |

Nombre IUPAC |

2-amino-2-deuterio-4-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5D |

Clave InChI |

ROHFNLRQFUQHCH-UICOGKGYSA-N |

SMILES |

CC(C)CC(C(=O)O)N |

SMILES isomérico |

[2H]C(CC(C)C)(C(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)O)N |

Secuencia |

L |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.